molecular formula C20H21N3O4 B11357976 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Cat. No.: B11357976
M. Wt: 367.4 g/mol
InChI Key: TVVYBNVTPYQGKQ-UHFFFAOYSA-N
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Description

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a butoxyphenyl group, an oxadiazole ring, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazides with nitriles in the presence of a dehydrating agent can lead to the formation of the oxadiazole ring.

    Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a halogenated phenyl compound with butanol in the presence of a base.

    Formation of the Methoxybenzamide Moiety: The methoxybenzamide group can be synthesized by reacting a methoxybenzoic acid derivative with an amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C20H21N3O4/c1-3-4-12-26-16-10-8-14(9-11-16)18-19(23-27-22-18)21-20(24)15-6-5-7-17(13-15)25-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24)

InChI Key

TVVYBNVTPYQGKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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